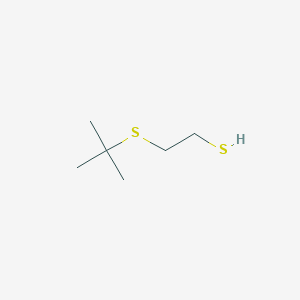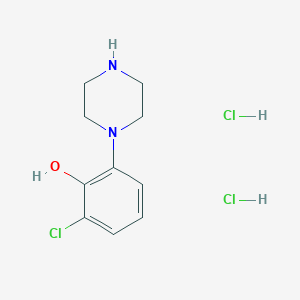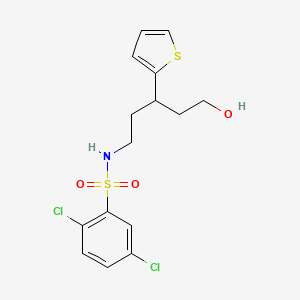
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-substituted heterocycles has been discussed in several studies . For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one, a compound with a similar structure, reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with various nucleophiles to produce novel derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the IR spectra, 1H NMR, and 13C NMR of similar compounds have been analyzed .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Phytotoxic Activities
Pyrazolines, closely related to the specified compound, exhibit significant antimicrobial and phytotoxic properties. For instance, derivatives synthesized through the cyclization of chalcones with substituted benzyl hydrazides demonstrated substantial antimicrobial activities, with certain compounds showing high effectiveness in phytotoxic assays (Mumtaz et al., 2015). Additionally, other studies focusing on the synthesis of pyrazoline derivatives also reported good antimicrobial activity, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies demonstrate that these compounds effectively prevent corrosion, with efficiency increasing at higher concentrations. Such inhibitors work by forming a protective layer on the metal surface, adhering through both physical and chemical adsorption mechanisms (Yadav et al., 2015).
Anticancer Activity
Pyrazole and its derivatives have been evaluated for their anticancer properties. Synthesis and structural modification of these compounds have led to the identification of potential anticancer agents, with some exhibiting higher activity than standard drugs in preclinical models. This highlights the significance of pyrazole-based compounds in the search for new therapeutic options for cancer treatment (Hafez et al., 2016).
Zukünftige Richtungen
Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their easy preparation and rich biological activity . Therefore, the future directions of research could involve the synthesis of novel derivatives and the exploration of their biological activities.
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-18(13-21-25(15)17-8-4-3-5-9-17)20(26)24-11-6-7-16(14-24)19-10-12-23(2)22-19/h3-5,8-10,12-13,16H,6-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGEEVADHGEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)
![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)
![(2E)-2-(4-methylbenzenesulfonyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2662179.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)


![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide](/img/structure/B2662188.png)

![N-(4-methoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2662194.png)

